molecular formula C22H21F3N8 B1672478 GW779439X

GW779439X

Cat. No.: B1672478
M. Wt: 454.5 g/mol
InChI Key: ZOTNSCLLJKXGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GW779439X is a pyrazolopyridazine compound initially designed as an ATP-competitive kinase inhibitor. It has emerged as a potent antibiotic adjuvant by targeting the bacterial PASTA (penicillin-binding protein and serine/threonine kinase-associated) kinase Stk1 in Staphylococcus aureus. By inhibiting Stk1, this compound sensitizes methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA) to β-lactam antibiotics, restoring their efficacy against resistant strains . Its mechanism involves disrupting Stk1-mediated phosphorylation, which is critical for bacterial cell wall stress responses and β-lactam resistance .

Key structural features of this compound include:

  • A pyrazolopyridazine core that binds to the kinase ATP-binding pocket.
  • A p-N-methylpiperazine side chain essential for biochemical and microbiologic activity .
  • Modifications at R5 and R6 positions to optimize interactions with Stk1’s Glu97 residue .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW779439X involves the formation of a pyrazolopyridazine core. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the pyrazolopyridazine ring system and subsequent functionalization to achieve the desired biological activity .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, such compounds are produced through multi-step organic synthesis processes in specialized chemical manufacturing facilities. These processes involve stringent quality control measures to ensure the purity and consistency of the final product .

Scientific Research Applications

Case Studies

  • Inhibition of Tumor Growth : A study found that GW779439X effectively inhibited the growth of various cancer cell lines by targeting cyclin-dependent kinases. The compound's ability to induce cell cycle arrest makes it a candidate for combination therapies with other anticancer agents .
  • Synergistic Effects with Other Treatments : In vitro studies have shown that when combined with traditional chemotherapeutics, this compound enhances their cytotoxic effects on resistant cancer cell lines, suggesting its role as an adjuvant in cancer therapy .

Case Studies

  • Potentiation of β-Lactam Antibiotics : Research indicates that this compound significantly potentiates the activity of various β-lactams against multiple MRSA and methicillin-sensitive Staphylococcus aureus (MSSA) isolates. For instance, it was shown to lower the minimum inhibitory concentration (MIC) of oxacillin by over 512-fold against certain MRSA strains .
  • Sensitization of Resistant Strains : A notable case involved a ceftaroline-resistant MRSA isolate, where this compound restored sensitivity to ceftaroline through Stk1 inhibition. This finding highlights its potential as an antibiotic adjuvant in clinical settings where traditional treatments fail .

Mechanism of Action

GW779439X exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Structural Analogues and Derivatives

GW779439X derivatives were synthesized to explore structure-activity relationships (SAR). Modifications at R5 and R6 positions yielded compounds with varying efficacy (Table 1):

Table 1: Biochemical and Microbiologic Activity of this compound Derivatives

Compound R5/R6 Modifications Stk1 Inhibition (2 μM) Oxacillin Potentiation (MIC Reduction)
This compound Reference compound 100% inhibition 32-fold
CAF078 R5: -CF3; R6: -Cl 100% inhibition Comparable to this compound
CAF052 R5: -OCH3; R6: -H ~75% inhibition 4-fold less potent
CAF045 R5: -CH3; R6: -H ~50% inhibition 32-fold less potent
GSK690693 Pyrazolopyrimidine core Minimal Stk1 inhibition No β-lactam adjuvant activity

The p-N-methylpiperazine moiety in this compound is critical for binding; its removal or reorientation abolishes activity . In contrast, GSK690693, a structurally distinct PASTA kinase inhibitor effective against Listeria monocytogenes PrkA, shows minimal activity against Stk1, highlighting this compound’s selectivity .

Microbial Efficacy Across Bacterial Strains

This compound enhances β-lactam activity against diverse MRSA isolates, but efficacy varies by strain lineage (Table 2):

Table 2: this compound-Mediated Oxacillin MIC Reduction in MRSA Isolates

Strain Lineage MIC (Oxacillin) MIC (Oxacillin + this compound)
USA300 (LAC) Community-acquired 256 μg/mL 2 μg/mL
COL Hospital-acquired 512 μg/mL 64 μg/mL
USA800 Hospital-acquired 256 μg/mL 4 μg/mL
BAA-2686 Ceftaroline-resistant 256 μg/mL 1 μg/mL

Community-acquired MRSA strains (e.g., USA300) show greater sensitization than hospital-acquired strains (e.g., COL), likely due to differences in PBP2A expression or Stk1 signaling . Notably, this compound restores ceftaroline susceptibility in resistant strains, reducing MICs below clinical breakpoints .

Selectivity and Off-Target Effects

This compound demonstrates superior selectivity for Stk1 over eukaryotic kinases. In contrast, staurosporine analogues and other broad-spectrum kinase inhibitors (e.g., BI-2536) lack specificity for bacterial PASTA kinases .

Comparison with Non-Kinase Adjuvants

Unlike membrane disruptors (e.g., fatty acids) or efflux pump inhibitors, this compound specifically targets bacterial kinase signaling. This precision reduces collateral damage to host microbiota compared to non-selective adjuvants .

Key Research Findings

  • Clinical Relevance : this compound reduces oxacillin MICs below clinical breakpoints in community-acquired MRSA, enabling the use of traditional MSSA therapies .
  • SAR Optimization : Derivatives like CAF078 retain potency while reducing synthetic complexity .

Biological Activity

GW779439X is a pyrazolopyridazine compound originally developed as a cyclin-dependent kinase 4 (CDK4) inhibitor. Recent studies have repurposed it for antibacterial applications, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in potentiating β-lactam antibiotics, and relevant case studies.

This compound functions primarily through the inhibition of the Stk1 kinase, a member of the PASTA kinase family in bacteria. This inhibition enhances the susceptibility of MRSA to various β-lactam antibiotics. The mechanism can be summarized as follows:

  • Inhibition of Stk1 : this compound directly inhibits Stk1, leading to reduced phosphorylation of substrates involved in bacterial resistance mechanisms.
  • Potentiation of Antibiotics : By inhibiting Stk1, this compound significantly lowers the minimum inhibitory concentration (MIC) of β-lactams like oxacillin and nafcillin against MRSA strains.

Table 1: Effects of this compound on Antibiotic Susceptibility

AntibioticMIC (without this compound)MIC (with 5 μM this compound)Fold Change
Oxacillin512 μg/mL1 μg/mL512-fold
Nafcillin256 μg/mL0.5 μg/mL512-fold
Ceftaroline4 μg/mL2 μg/mL2-fold
Vancomycin1 μg/mL1 μg/mLNo change

Case Study: MRSA Sensitization

In a study published in Nature Communications, researchers demonstrated that this compound could sensitize various MRSA strains to β-lactam antibiotics. The study utilized a range of MRSA isolates, including those resistant to ceftaroline, showing that treatment with this compound significantly improved antibiotic efficacy.

  • Experimental Setup : The study assessed the effect of this compound on MRSA strains by measuring the MIC values before and after treatment with the compound.
  • Results : The results indicated a substantial reduction in MIC values for oxacillin and nafcillin, confirming that this compound effectively potentiates these antibiotics.

In Vitro Studies

Further investigations into the biochemical properties of this compound revealed its capacity to inhibit Stk1 activity at concentrations as low as 2 μM. This was evidenced through autoradiography assays that monitored phosphorylation events in bacterial cells.

  • Findings : The inhibition of Stk1 led to decreased phosphorylation of myelin basic protein (MBP), a non-specific substrate used to assess kinase activity. This supports the hypothesis that this compound acts as a potent inhibitor of bacterial kinases.

Table 2: Summary of In Vitro Efficacy

Strain TypeMIC Reduction ObservedReference Study
USA300 MRSA>512-fold
Hospital-acquired MRSA COL>256-fold
MSSA NewmanModest potentiation

Safety and Toxicity

Despite its promising antibacterial properties, this compound has been noted for its toxicity and lack of specificity as a human kinase inhibitor. Studies indicate that while it is effective against bacterial kinases, its potential off-target effects necessitate caution in clinical applications.

  • Toxicity Profile : As a human kinase inhibitor, this compound exhibits high toxicity levels which may limit its therapeutic use without further modifications to enhance specificity and reduce adverse effects.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of GW779439X against methicillin-resistant Staphylococcus aureus (MRSA)?

this compound inhibits the serine/threonine kinase Stk1 in MRSA by binding to its ATP-binding pocket, disrupting bacterial cell wall synthesis and resensitizing resistant strains to β-lactam antibiotics. Researchers validate this mechanism using crystallography to analyze this compound-Stk1 interactions and measure β-lactam synergy in time-kill assays .

Q. How do researchers determine the inhibitory potency (EC50) of this compound against Plasmodium species?

EC50 values are calculated via dose-response assays using SYBR Green staining and flow cytometry to quantify parasite viability after 72-hour drug exposure. For example, this compound shows EC50 = 0.31 ± 0.01 µM against P. falciparum and 0.04 ± 0.01 µM against P. knowlesi, with data fitted to a four-parameter model in PRISM software .

Q. What structural features of this compound contribute to its kinase inhibition?

this compound’s pyrazolopyridazine scaffold enables selective binding to the hydrophobic pocket of Stk1. Structure-activity relationship (SAR) studies compare derivatives to optimize interactions with catalytic lysine (K40) and hinge regions, as visualized in co-crystallization experiments .

Q. How is this compound’s molecular weight and purity verified in experimental studies?

High-resolution mass spectrometry (HRMS) and HPLC are standard methods, confirming a molecular weight of 454.5 g/mol and purity ≥98.66% (reported by MedChemExpress). These metrics ensure reproducibility in biochemical assays .

Advanced Research Questions

Q. How do researchers analyze contradictory EC50 data for this compound across Plasmodium species?

Variability in EC50 (e.g., 0.31 µM for P. falciparum vs. 0.04 µM for P. knowlesi) is addressed by controlling for species-specific kinase expression (e.g., FIKK8 vs. FIKK1) and using orthogonal assays like phosphoproteomics to confirm target engagement .

Q. What methodologies identify off-target effects of this compound in kinase inhibition studies?

Kinome-wide profiling (e.g., using the PKIS library) and counter-screening against human kinases (e.g., CDK2/CDK4) reveal this compound’s promiscuity. Negative controls like GSK3184025A (inactive analog) help distinguish specific vs. nonspecific effects .

Q. How is this compound integrated into combination therapies to combat antibiotic resistance?

Synergy studies pair this compound with β-lactams (e.g., oxacillin) in checkerboard assays, measuring fractional inhibitory concentration indices (FICI ≤0.5). For anticancer applications, combinations with verlukast (bronchodilator) and hesperetin (antioxidant) are tested in high-throughput screens .

Q. What experimental designs validate this compound’s role in disrupting bacterial virulence regulators?

Transcriptomic analysis (RNA-seq) and electrophoretic mobility shift assays (EMSAs) assess this compound’s inhibition of V. cholerae ToxT dimerization, a key virulence pathway. Murine infection models further confirm efficacy .

Q. How do researchers address solubility challenges in in vivo studies of this compound?

Formulation optimization uses pharmacokinetic (PK) profiling in rodent models, adjusting co-solvents (e.g., PEG-400) and dosing regimens. Physicochemical properties (logP, pKa) guide salt selection for improved bioavailability .

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N8/c1-31-9-11-32(12-10-31)20-5-4-15(13-17(20)22(23,24)25)29-21-26-8-6-18(30-21)16-14-28-33-19(16)3-2-7-27-33/h2-8,13-14H,9-12H2,1H3,(H,26,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTNSCLLJKXGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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